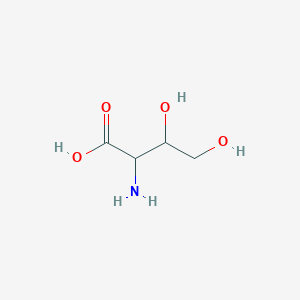

2-Amino-2-deoxy-D-erythronic Acid

Vue d'ensemble

Description

Méthodes De Préparation

La carbenicilline indanyl est synthétisée par estérification de la carbenicilline avec l'indanol . Ce processus d'estérification rend le composé stable en milieu acide et lui permet d'être rapidement absorbé par le tractus gastro-intestinal . La production industrielle implique la réaction de la carbenicilline avec l'indanol dans des conditions contrôlées pour produire la carbenicilline indanyl .

Analyse Des Réactions Chimiques

La carbenicilline indanyl subit une hydrolyse in vivo pour produire de la carbenicilline et des métabolites dérivés de l'indanol . La principale réaction qu'elle subit est l'hydrolyse, qui est facilitée par l'environnement acide du tractus gastro-intestinal . Le principal produit formé par cette réaction est la carbenicilline, qui exerce ensuite son activité antibactérienne .

Applications de la recherche scientifique

La carbenicilline indanyl a été largement étudiée pour ses propriétés antibactériennes. Elle est efficace contre une variété de bactéries à Gram positif et à Gram négatif, notamment Pseudomonas aeruginosa, Escherichia coli et certaines espèces de Proteus . Elle est utilisée dans le traitement des infections des voies urinaires et de la prostatite . De plus, elle a été utilisée dans des infections systémiques expérimentales chez la souris et des infections des voies urinaires chez le rat .

Mécanisme d'action

La carbenicilline indanyl agit en interférant avec la synthèse finale de la paroi cellulaire des bactéries sensibles . Après absorption, elle est hydrolysée en carbenicilline, qui acyle le domaine C-terminal de la transpeptidase sensible à la pénicilline en ouvrant le cycle lactame . Cette inactivation de l'enzyme empêche la formation d'une liaison croisée de deux brins linéaires de peptidoglycane, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Biochemical Research

Metabolic Pathways:

2-Amino-2-deoxy-D-erythronic acid is primarily recognized as a metabolite in the L-threonine biosynthetic pathway. It plays a crucial role in the synthesis of other amino acids and metabolites, influencing various metabolic processes in organisms.

Enzymatic Studies:

Research has highlighted its involvement in enzyme activities, particularly in the context of amino acid metabolism. Studies have shown that this compound can act as a substrate or an inhibitor for specific enzymes, thus providing insights into enzyme kinetics and mechanisms .

Microbiological Applications

Isolation from Fungal Sources:

This compound has been isolated from various fungi, such as Agaricus bisporus (common mushroom), where it is part of the cell wall structure. Its presence in fungal cell walls suggests potential applications in understanding fungal biology and ecology .

Antimicrobial Properties:

Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of natural preservatives or antimicrobial agents .

Agricultural Applications

Crop Science:

In agricultural research, this compound is being studied for its potential role in plant metabolism and growth regulation. Its involvement as a metabolite may influence plant responses to stress and nutrient availability, thus aiding in crop improvement strategies .

Fertilizer Development:

There is ongoing research into using this compound in developing biofertilizers that enhance nutrient uptake in plants, particularly those reliant on threonine metabolism for growth and development .

Case Studies

Mécanisme D'action

Carbenicillin indanyl acts by interfering with the final cell wall synthesis of susceptible bacteria . After absorption, it is hydrolyzed into carbenicillin, which acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

La carbenicilline indanyl est similaire à d'autres antibiotiques de la famille des pénicillines tels que l'ampicilline et l'amoxicilline . Sa caractéristique unique est sa capacité à être administrée par voie orale en raison de son estérification avec l'indanol, ce qui le rend stable en milieu acide . D'autres composés similaires comprennent la ticarcilline et la pipéracilline, qui sont également utilisées pour traiter les infections bactériennes, mais qui sont généralement administrées par voie parentérale .

Propriétés

IUPAC Name |

2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21768-44-5 | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.